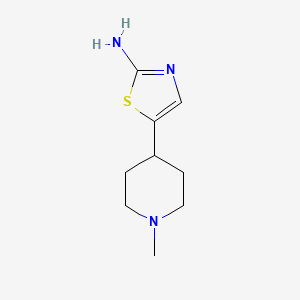
5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperidine ring, which is a six-membered ring containing nitrogen. The presence of these heterocyclic structures contributes to the compound’s reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine exerts its effects is often related to its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and piperidine rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 4-(1-Methylpiperidin-4-yl)oxy aniline
Uniqueness
Compared to similar compounds, 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine stands out due to the presence of both a thiazole and a piperidine ring. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC 名称 |
5-(1-methylpiperidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-4-2-7(3-5-12)8-6-11-9(10)13-8/h6-7H,2-5H2,1H3,(H2,10,11) |
InChI 键 |
FKDHMIJTVFZCBZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)C2=CN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
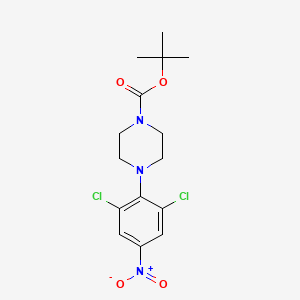
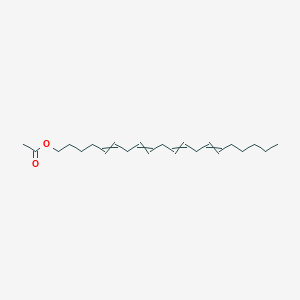

![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
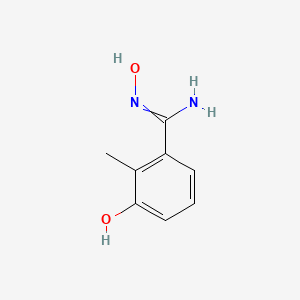
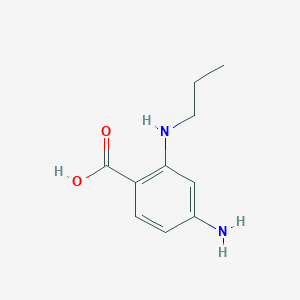
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)


![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
